N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-4-6-14(7-5-13)17-11-22-15(12-25-19(22)21-17)9-18(23)20-10-16-3-2-8-24-16/h2-8,11-12H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEXQLJUTFJELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the imidazo[2,1-b]thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with biomolecules.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. The furan ring and imidazo[2,1-b]thiazole moiety can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural Variations in Imidazo[2,1-b]thiazole Derivatives
Cytotoxic and Anticancer Activity
- VEGFR2 Inhibition : Compound 5l () showed 5.72% VEGFR2 inhibition at 20 μM, outperforming sorafenib (IC50 = 5.2 μM vs. 1.4 μM for MDA-MB-231) .
- EGFR Inhibition : Benzoimidazo-thiazole derivatives (e.g., D04) exhibited selective activity against EGFR-high HeLa cells (IC50 = 8.2 μM) but were inactive against HepG2 .
- Selectivity : The furan substituent in the target compound may enhance selectivity for specific cancer cell lines, analogous to the methoxybenzyl-piperazine group in 5l, which improved selectivity for MDA-MB-231 over HepG2 .
Enzymatic Inhibition
- Aldose Reductase (AR) : Compound 3d () demonstrated potent AR inhibition (IC50 = 0.82 μM), attributed to the benzoylhydrazinecarbothioamide group . The target compound’s furan group could modulate AR binding due to its electron-rich aromatic system.
Antimicrobial Activity
- Antibacterial/Antifungal: N2-arylidene derivatives () showed moderate activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 16–64 μg/mL) . The furan moiety in the target compound may enhance Gram-negative activity due to improved membrane penetration.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, which may reduce half-life compared to saturated heterocycles (e.g., piperazinyl in 5l) .
Q & A
Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves three stages:
Imidazothiazole Core Formation : Cyclocondensation of thioamides with α-haloketones under reflux in ethanol or DMF, using triethylamine as a catalyst to yield the 6-(p-tolyl)imidazo[2,1-b]thiazole intermediate .
Acetamide Introduction : Acylation of the imidazothiazole intermediate with chloroacetyl chloride, followed by coupling with furfurylamine in dichloromethane at 0–5°C to prevent side reactions .
Optimization : Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (≤60°C to avoid decomposition), and catalyst selection (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for efficient amide bond formation) .
Q. Which analytical techniques are critical for characterizing this compound, and how do they address structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms connectivity of the imidazothiazole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methylene groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 407.14) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts using a C18 column with acetonitrile/water gradient elution .
Q. How can researchers conduct initial biological activity screening for this compound?
Methodological Answer:
- Anticancer Assays : Use MTT assays on human cancer cell lines (e.g., MDA-MB-231, HepG2) with IC50 determination. Include positive controls like sorafenib for comparison .
- Antimicrobial Screening : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using ciprofloxacin as a reference .
- Enzyme Inhibition : Test aldose reductase inhibition via UV spectrophotometry (NADPH depletion at 340 nm) .
Advanced Research Questions
Q. What experimental strategies elucidate the mechanism of action of this compound in cancer cells?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to VEGFR2 or tubulin, focusing on π-π stacking with the imidazothiazole core and hydrogen bonding with the acetamide group .
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and pathway proteins (e.g., ERK phosphorylation) in treated vs. untreated cells .
- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase accumulation) and ROS generation via DCFH-DA staining .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Electron-Withdrawing Substituents : Replace p-tolyl with 4-fluorophenyl to enhance cytotoxicity (IC50 improvement from 22.6 µM to 1.4 µM in MDA-MB-231) .
- Furan Modifications : Introduce methyl groups to the furan ring to improve metabolic stability without compromising solubility .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate logP values with bioactivity, prioritizing derivatives with ClogP 2.5–3.5 for balanced permeability and solubility .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate anticancer activity using both MTT and clonogenic assays to rule out false positives from metabolic interference .
- Pharmacokinetic Profiling : Compare plasma stability (e.g., t1/2 in mouse liver microsomes) and protein binding (via equilibrium dialysis) to explain in vitro-in vivo discrepancies .
- Batch Analysis : Check for synthetic impurities (e.g., unreacted intermediates) using LC-MS, as even 2% impurities can skew bioactivity results .
Q. What methodologies assess the chemical stability and degradation pathways of this compound?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC to identify labile sites (e.g., acetamide hydrolysis) .
- Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradants, common in thiazole-containing compounds .
- LC-MS/MS : Characterize degradation products (e.g., furan ring oxidation to γ-ketoamide) and propose stabilization strategies like lyophilization .
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
Methodological Answer:
- Xenograft Models : Administer 10–50 mg/kg doses in BALB/c nude mice with MDA-MB-231 tumors. Measure tumor volume weekly and perform histopathology to assess hepatotoxicity .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict BBB penetration and hERG inhibition. Validate with in vitro CYP450 inhibition assays .
- PK/PD Modeling : Calculate AUC0–24h and correlate with tumor growth inhibition to optimize dosing regimens .
Q. What cross-disciplinary approaches enhance the development of this compound?
Methodological Answer:
- Computational Chemistry : Combine molecular dynamics simulations (AMBER) with synthetic feasibility scoring (SYLVIA) to prioritize synthesizable analogs .
- Microfluidics : Use droplet-based systems to screen 100+ reaction conditions in parallel, accelerating synthetic optimization .
- Metabolomics : Apply LC-HRMS to identify endogenous metabolites altered by treatment, revealing off-target effects (e.g., glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
